2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[2-(dimethylamino)ethoxy]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-14(2)9-10-15-12-5-3-11(4-6-12)7-8-13/h3-6H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBYXARWRLJDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100525-69-7 | |
| Record name | 2-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Classification and Relevant Chemical Motifs
2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine is a substituted phenethylamine (B48288) derivative. The core structure is built upon a phenethylamine backbone, which consists of a phenyl ring attached to an ethylamine (B1201723) group. This fundamental scaffold is prevalent in a vast number of biologically active compounds, including neurotransmitters and hormones.
The specific substitutions on this backbone give the compound its distinct properties. The key chemical motifs are:
Phenethylamine Core : This is the foundational structure, comprising a benzene (B151609) ring linked to an amino group by a two-carbon chain.
para-Substituted Phenyl Ring : The substitution occurs at the para-position (position 4) of the phenyl ring, influencing the molecule's electronic properties and steric interactions.
Ether Linkage : An ethoxy group (-O-CH2-CH2-) is attached to the phenyl ring. Ether linkages are common in medicinal chemistry as they can improve metabolic stability and modify a compound's solubility.
Tertiary Amine : A dimethylamino group (-N(CH3)2) terminates the side chain. This tertiary amine is a basic center and can participate in hydrogen bonding, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profile.
These motifs combine to form a molecule with a specific three-dimensional shape and distribution of charge, which are critical for its interactions with biological targets.
Table 1: Key Structural Features of this compound
| Structural Component | Chemical Formula/Description | Significance |
|---|---|---|
| Phenethylamine Backbone | C₆H₅CH₂CH₂NH₂ (unsubstituted) | Core scaffold of a major class of psychoactive and medicinal compounds. unodc.orgwikipedia.org |
| Phenyl Ring | C₆H₅- | Aromatic scaffold that allows for various substitutions and interactions. |
| Ethylamine Side Chain | -CH₂CH₂NH₂ | Contains a primary amine group, a key site for biological interactions. |
Academic Research Significance Within Organic and Medicinal Chemistry General Context
The phenethylamine (B48288) scaffold is a cornerstone in medicinal chemistry, found in naturally occurring, biologically vital compounds like the catecholamines (dopamine, norepinephrine, and epinephrine). nih.govmdpi.com These endogenous molecules play crucial roles in the central nervous system, regulating mood, stress, and voluntary movement. nih.gov Consequently, synthetic derivatives of phenethylamine are a major focus of drug discovery and development.
The academic significance of 2-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine and related structures lies in several areas:
Building Block for Synthesis : Compounds with this structure serve as intermediates in the synthesis of more complex molecules. For instance, a related compound, 4-[2-(Dimethylamino)ethoxy]benzylamine (B129024), is used as an intermediate in the manufacturing of Itopride, a gastroprokinetic agent. chemicalbook.comganeshremedies.com
Structure-Activity Relationship (SAR) Studies : The modification of the phenethylamine scaffold allows researchers to systematically investigate how changes in chemical structure affect biological activity. The presence of the dimethylaminoethoxy group, for example, can be compared to other substituents to understand its influence on receptor selectivity and potency.
Probes for Biological Systems : As derivatives of a neuroactive scaffold, these compounds can be used as research tools to explore the function of various receptor systems in the body, including adrenergic, dopaminergic, and serotonergic receptors. mdpi.com The broad family of phenethylamines has been investigated for potential therapeutic applications targeting a wide range of conditions, from neurological disorders to cardiovascular diseases. nih.govmdpi.com
Research into derivatives containing the dimethylaminoethoxy moiety has explored their potential as inhibitors of enzymes or as agents in treating specific diseases. For example, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been synthesized and evaluated as potential antiamoebic agents. nih.gov
Biochemical Interactions and Mechanistic Research Non Clinical, in Vitro/in Silico
Fundamental Molecular Recognition Studies
Molecular recognition studies investigate the specific binding between molecules. In the context of pharmacology and biochemistry, these non-covalent interactions between a ligand, such as the compound of interest, and a biological macromolecule like a protein or nucleic acid, are fundamental to its potential biological activity. These studies are often conducted in cell-free systems to isolate and characterize the binding events without the complexity of cellular processes.
Receptor Binding Affinity Research in Cell-Free Systems (e.g., for related chemical motifs)
Receptor binding affinity quantifies the strength of the interaction between a ligand and its receptor. High affinity indicates a strong binding interaction. While specific binding affinity data for 2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine is not extensively documented in public literature, research on related chemical motifs, particularly the phenethylamine (B48288) core, provides significant insights.
Phenethylamine derivatives are known to interact with various receptors, including neurotransmitter transporters. For instance, studies on a series of β-phenethylamine derivatives have been conducted to determine their structure-activity relationship concerning the inhibition of the human dopamine (B1211576) transporter (hDAT) in cell-free systems. nih.govkoreascience.kr These assays measure the ability of a compound to displace a radiolabeled ligand from the transporter, with the results typically expressed as an IC50 value (the concentration of the inhibitor required to displace 50% of the specific binding). Research has shown that substitutions on the phenyl ring and modifications to the amine group significantly alter binding affinity and inhibitory activity. nih.govkoreascience.kr For example, certain substitutions can enhance or reduce the inhibitory effects on dopamine reuptake. nih.gov
| Compound Class | Target | Assay Type | Key Findings |
| β-Phenethylamine Derivatives | Human Dopamine Transporter (hDAT) | Radioligand Displacement | Substitutions on the aromatic ring and amine group significantly alter binding affinity and reuptake inhibition. nih.govkoreascience.kr |
| Arylalkylamine Derivatives | Human Dopamine Transporter (hDAT) | [3H]-DA Reuptake Inhibition | Compounds with thiophenyl groups showed enhanced inhibition compared to phenyl groups. Methoxy (B1213986) substitutions generally reduced inhibitory activity. nih.gov |
Enzyme Inhibition or Activation Mechanisms (e.g., Raf kinase inhibition in vitro related to dimethylaminoethyl group)
The structural motifs within this compound, such as the dimethylaminoethoxy group, are found in various enzyme inhibitors. This suggests the compound could potentially interact with specific enzyme classes, such as kinases.
Microtubule Affinity Regulating Kinase 4 (MARK4) Inhibition: The dimethylaminoethoxy moiety is present in a class of recently discovered inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a Ser/Thr kinase implicated in cancer and neurodegenerative diseases. nih.gov In vitro enzyme inhibition assays on 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives demonstrated potent inhibitory activity against MARK4. nih.gov The mechanism involves the binding of the inhibitor to the kinase, preventing the phosphorylation of its substrates. The inhibitory potential is quantified by IC50 values derived from ATPase inhibition assays, which measure the enzyme's ability to hydrolyze ATP. frontiersin.orgfrontiersin.org
| Compound Derivative | Target Enzyme | IC50 Value (MCF-7 cells) | IC50 Value (A549 cells) | Reference |
| Hydrazone Derivative H4 | MARK4 | 27.39 µM | 45.24 µM | nih.gov |
| Hydrazone Derivative H19 | MARK4 | 34.37 µM | 61.50 µM | nih.gov |
| Galantamine | MARK4 | 5.87 µM | Not Reported | frontiersin.org |
Raf Kinase Inhibition: Raf kinases (ARAF, BRAF, CRAF) are key components of the MAPK/ERK signaling pathway. patsnap.com Inhibitors of Raf kinases are crucial in cancer therapy. These inhibitors typically work by binding to the ATP-binding site of the enzyme, preventing its activation and halting the downstream signaling cascade. patsnap.comnih.gov Some small-molecule inhibitors can paradoxically activate Raf signaling at low concentrations in cells with wild-type BRAF. nih.govresearchgate.net This occurs because inhibitor binding to one protomer in a Raf dimer can prevent an inhibitory trans-autophosphorylation event, leading to the allosteric activation of the other protomer. nih.gov The presence of a dimethylaminoethyl group in some kinase inhibitors suggests it may play a role in interacting with the kinase domain.
Molecular Docking and Ligand-Protein Interaction Simulations
In silico techniques like molecular docking and ligand-protein interaction simulations are powerful computational tools used to predict how a ligand might bind to a protein's active site. nih.govspringernature.com These methods model the three-dimensional structures of both the ligand and the protein to calculate the most favorable binding orientation and estimate the binding affinity, often expressed as a docking score in kcal/mol. reading.ac.ukbiomolther.org
For a compound like this compound, a typical molecular docking study would involve:
Protein Preparation: Obtaining the 3D crystal structure of a target protein (e.g., a kinase or receptor) from a database like the Protein Data Bank (PDB).
Ligand Preparation: Generating a 3D model of the ligand and optimizing its geometry.
Docking Simulation: Using software (e.g., AutoDock, Smina) to systematically explore possible binding poses of the ligand within the protein's binding site. koreascience.kr The software calculates a score for each pose based on an energy function that accounts for interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. springernature.combiomolther.org
Analysis: The resulting poses are analyzed to identify the most stable complex and the specific amino acid residues involved in the interaction.
Studies on related phenethylamine derivatives have used docking to predict their binding to targets like the human dopamine transporter (hDAT) and tubulin. nih.govresearchgate.net These simulations can reveal critical structural features responsible for binding and help explain structure-activity relationships. nih.gov For example, docking scores for different isomers of a compound can predict which one binds more favorably. biomolther.org
| Compound Class | Target Protein | Docking Software | Typical Docking Score Range | Key Predicted Interactions |
| Phenethylamine Derivatives | hDAT | Smina (Vina, AD4) | -6 to -9 kcal/mol | Hydrogen bonds and hydrophobic interactions with helices 1, 3, and 6. nih.govkoreascience.krbiomolther.org |
| Substituted Phenethylamines | Tubulin (Colchicine site) | Not Specified | Moderate to strong affinity | Interactions within the colchicine (B1669291) binding pocket, altering microtubule dynamics. researchgate.net |
| Triazine Derivatives | M. tuberculosis target | VLifeMDS | -60 to -70 (arbitrary units) | Not specified. jusst.org |
Cellular Biochemistry Research in Model Systems (Excluding Clinical Outcomes)
Following initial molecular studies, research often moves to model systems like isolated cells to understand how a compound affects cellular biochemistry and pathways. These in vitro studies provide a controlled environment to investigate specific biological processes.
In Vitro Studies on Specific Cellular Pathways (e.g., DNA synthesis modulation in isolated cells)
A compound's effect on cell health and proliferation can be assessed by measuring its impact on fundamental cellular processes like DNA synthesis. Modern techniques allow for precise quantification of DNA replication in isolated cells treated with a test compound.
A widely used method is the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) cell proliferation assay. sigmaaldrich.combaseclick.eu EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. nih.govelabscience.com Unlike older methods that require harsh DNA denaturation, EdU is detected via a mild and rapid "click chemistry" reaction. baseclick.eunih.gov In this reaction, a fluorescent azide (B81097) covalently binds to the alkyne group on the incorporated EdU. sigmaaldrich.com The resulting fluorescence can be quantified using flow cytometry or visualized with fluorescence microscopy, providing a direct measure of how many cells in a population are actively replicating their DNA. nih.govelabscience.com
To test a compound like this compound, researchers would:
Culture isolated cells (e.g., cancer cell lines or primary cells).
Treat the cells with varying concentrations of the compound.
Add EdU to the culture medium for a short period (e.g., 1-2 hours) to label cells undergoing DNA synthesis. sigmaaldrich.com
Fix and permeabilize the cells.
Perform the click reaction to attach a fluorescent dye to the EdU.
Analyze the cells to determine the percentage of EdU-positive cells, indicating the rate of cell proliferation.
This assay can effectively determine if a compound inhibits or stimulates cell proliferation by directly measuring its impact on DNA synthesis. sigmaaldrich.comnih.gov
Investigation of Membrane Permeability and Transport in Artificial Systems
The ability of a compound to cross biological membranes is a critical property that influences its bioavailability and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used in early drug discovery to predict passive membrane transport. enamine.netwikipedia.org
The PAMPA system uses a filter plate coated with a lipid solution, which forms an artificial membrane separating a donor compartment from an acceptor compartment. enamine.netcreative-bioarray.com The test compound is added to the donor compartment, and over time, its concentration in the acceptor compartment is measured to determine the rate of passive diffusion across the artificial lipid barrier. wikipedia.org
Different PAMPA models can be used to mimic various biological barriers:
PAMPA-GIT: Simulates permeability across the gastrointestinal tract. creative-bioarray.com
PAMPA-BBB: Uses a specific lipid composition to model the blood-brain barrier. creative-bioarray.comnih.gov
Skin-PAMPA: Designed to predict transdermal penetration. creative-bioarray.comnih.gov
This assay isolates the mechanism of passive diffusion, avoiding the complexities of active transport and metabolism that occur in cell-based assays. enamine.netcreative-bioarray.com For a compound with the structural characteristics of this compound, PAMPA would provide valuable data on its potential to be absorbed passively. The results are typically reported as an effective permeability coefficient (Pₑ). nih.gov Studies on artificial lipid membranes and bilayers also help elucidate the fundamental biophysical interactions, such as how a molecule adsorbs onto or inserts into the membrane, which can alter its properties. nih.govnih.govacs.org
| Permeability Model | System Type | Principle | Information Gained |
| PAMPA | Artificial Lipid Membrane | Measures passive diffusion from a donor to an acceptor well across a lipid-coated filter. wikipedia.org | Predicts passive permeability across barriers like the GIT and BBB. enamine.netnih.gov |
| Caco-2 Assay | Cell-Based (Intestinal) | Measures transport across a monolayer of Caco-2 cells, including active transport and efflux. | Provides a more complex biological model of intestinal absorption. |
| Artificial Lipid Bilayers | Reconstituted Membrane | Allows for the study of molecular transport and insertion into a well-defined lipid bilayer. nih.govnih.gov | Elucidates fundamental biophysical interactions and mechanisms of membrane translocation. mdpi.com |
Structure-Activity Relationship (SAR) Elucidation for Biochemical Probes
The exploration of the structure-activity relationships (SAR) for derivatives of this compound is crucial for the rational design of potent and selective biochemical probes. By systematically modifying the chemical structure of this lead compound, researchers can elucidate the key molecular features that govern its interactions with biological targets. This understanding allows for the fine-tuning of properties such as affinity, selectivity, and functional activity, which are paramount for the development of high-quality research tools.
Correlation of Structural Modifications with Molecular Interaction Profiles
While specific and extensive SAR studies on this compound are not widely published, the well-established pharmacology of the broader phenethylamine class of compounds provides a solid foundation for predicting how structural changes might influence its molecular interaction profile. The phenethylamine scaffold is a common feature in many neuroactive compounds, and the effects of various substitutions have been extensively documented. nih.gov
The core structure of this compound can be dissected into three primary regions for modification: the phenyl ring, the ethylamine (B1201723) side chain, and the N,N-dimethylaminoethoxy moiety.
Phenyl Ring Modifications: Substitutions on the phenyl ring can significantly impact receptor affinity and selectivity. For related 2,5-dimethoxyphenethylamines, the nature and position of substituents at the 4-position of the phenyl ring are critical determinants of their activity at serotonin (B10506) 5-HT2 receptors. nih.gov Generally, the introduction of alkyl or halogen groups at the para-position of phenethylamines can positively influence binding affinity. nih.gov For instance, in a series of phenethylamine derivatives, compounds with such substitutions maintained or increased their affinity for the 5-HT2A receptor. biomolther.org
Ethylamine Side Chain Modifications: Alterations to the ethylamine linker can affect both the potency and the mechanism of action. The length of the chain, as well as the presence and nature of substituents on the alpha and beta carbons, are known to be important. While specific data on this compound is scarce, studies on other phenethylamines have shown that modifications at these positions can modulate activity at various monoamine transporters and receptors.
N,N-Dimethylaminoethoxy Moiety Modifications: The N,N-dimethylaminoethoxy group is a key feature of the molecule, likely contributing to its pharmacokinetic profile and potentially influencing its binding to specific targets. The ether linkage provides flexibility, while the terminal dimethylamino group can act as a hydrogen bond acceptor or participate in ionic interactions. In a series of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives, this moiety was found to be a crucial component for their biological activity. nih.govresearchgate.net The length of the alkoxy chain and the nature of the terminal amine (e.g., substitution with larger alkyl groups or incorporation into a cyclic system) would be expected to significantly alter the compound's interaction with its biological targets.
The following interactive data table summarizes hypothetical SAR trends for analogs of this compound based on established principles from related phenethylamine research.
| Modification Site | Structural Change | Predicted Impact on Receptor Affinity | Rationale based on Analogous Compounds |
| Phenyl Ring | Addition of a methoxy group at the 2-position | Potentially increased affinity for certain serotonin receptors. | 2,5-dimethoxy substitution pattern is common in potent 5-HT2A receptor agonists. nih.gov |
| Phenyl Ring | Replacement of the ethoxy group with a longer alkoxy chain | May increase lipophilicity and potentially enhance binding to hydrophobic pockets. | Increased chain length in related compounds can modulate receptor affinity. |
| Ethylamine Chain | α-methylation | Could increase metabolic stability and alter receptor selectivity. | α-methylation is a common strategy to increase the half-life of phenethylamines. |
| Terminal Amine | Replacement of dimethylamino with a pyrrolidinyl group | May alter the binding mode and selectivity due to steric and conformational constraints. | Cyclic amine substitutions can significantly impact receptor interactions. |
| Terminal Amine | N-demethylation to a primary or secondary amine | Could change the hydrogen bonding potential and pKa, affecting target interactions. | The degree of N-alkylation is a critical determinant of activity for many biogenic amines. |
Development of Pharmacophore Models for Research Tool Design
A pharmacophore model is an essential tool in modern drug discovery and probe development, representing the key steric and electronic features necessary for optimal molecular interactions with a specific biological target. For a compound like this compound, a pharmacophore model would be instrumental in designing novel biochemical probes with improved properties.
Based on the structure of this compound and the known pharmacophoric elements of related phenethylamine ligands, a hypothetical pharmacophore model can be proposed. This model would likely include:
An aromatic ring feature: Representing the phenyl group, which typically engages in π-π stacking or hydrophobic interactions with the target protein.
A hydrogen bond donor/ionizable feature: Corresponding to the primary amine of the ethylamine side chain, which is often protonated at physiological pH and can form crucial ionic bonds or hydrogen bonds with acidic residues in the binding pocket.
A hydrogen bond acceptor feature: Representing the ether oxygen of the ethoxy group, which can participate in hydrogen bonding with donor groups on the receptor.
A second hydrogen bond acceptor/ionizable feature: Corresponding to the tertiary nitrogen of the dimethylamino group, which can also be protonated and form ionic or hydrogen bonds.
Hydrophobic features: Arising from the ethyl linker and the methyl groups on the terminal amine.
The spatial arrangement of these features is critical. Computational studies on other flexible molecules have shown that identifying the bioactive conformation is key to developing a predictive pharmacophore model. nih.gov
The development of such a model would typically involve the following steps:
Conformational analysis of this compound and a set of its active and inactive analogs to identify low-energy, biologically relevant conformations.
Alignment of these molecules based on their common structural features and biological activities.
Generation of a pharmacophore hypothesis that maps the essential chemical features in three-dimensional space.
Validation of the model using a test set of molecules with known activities to assess its predictive power.
Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds for biochemical probes. Furthermore, the model can guide the rational design of modifications to the original this compound structure to enhance its properties as a research tool, for example, by adding a fluorescent tag or a reactive group for covalent labeling of the target protein, without disrupting the key pharmacophoric interactions.
The following interactive data table outlines the key features of a hypothetical pharmacophore model for research tool design based on the this compound scaffold.
| Pharmacophore Feature | Corresponding Structural Moiety | Potential Interaction Type | Importance for Probe Design |
| Aromatic Ring | Phenyl group | π-π stacking, hydrophobic interactions | Essential for initial recognition and anchoring in the binding site. |
| Positive Ionizable | Primary amine (protonated) | Ionic bond, hydrogen bond | Critical for strong, specific interactions with negatively charged residues. |
| Hydrogen Bond Acceptor | Ether oxygen | Hydrogen bond | Contributes to binding affinity and orientation within the active site. |
| Positive Ionizable/H-Bond Acceptor | Tertiary amine (protonated) | Ionic bond, hydrogen bond | Provides an additional point of interaction, potentially enhancing selectivity. |
| Hydrophobic | Ethyl chain, N-methyl groups | van der Waals forces, hydrophobic interactions | Fills hydrophobic pockets and contributes to overall binding affinity. |
Metabolic Pathway Research in in Vitro Systems Non Clinical
Identification of Enzymatic Transformations in Subcellular Fractions
Subcellular fractions, like liver microsomes, are rich in drug-metabolizing enzymes and are standard tools for in vitro metabolic studies. nih.govnih.gov Research indicates that the metabolism of compounds structurally related to 2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine is significantly influenced by these enzymatic systems.
The Cytochrome P450 (CYP) family of enzymes is central to the metabolism of many compounds, including the parent molecules that lead to the formation of this compound. Specifically, the CYP2B6 isozyme has been identified as the primary catalyst for the N-demethylation reactions that produce this compound from its precursors. nih.govwikipedia.org While this compound is already a product of demethylation, further metabolism can occur. Potential CYP-mediated reactions could involve hydroxylation of the alkyl side chain or the aromatic ring. researchgate.netnih.gov Studies on the parent compound, sibutramine (B127822), show that CYP2B6 is the main enzyme involved in its metabolism, with minor contributions from CYP3A4 and CYP2C19. doi.orgpsu.edu Inhibition of CYP2B6 significantly reduces the formation of related metabolites. nih.govnih.gov
Beyond N-demethylation, other oxidative pathways contribute to the biotransformation of related structures. Hydroxylation is a key metabolic route, leading to the formation of monohydroxylated derivatives. researchgate.netnih.gov These hydroxylated metabolites have been identified in various biological matrices, indicating that oxidation of the cyclobutyl or phenyl rings is a significant pathway. researchgate.net The resulting hydroxylated structures are then available for further metabolic reactions.
Characterization of Metabolite Structures and Their Formation Pathways
The identification of metabolites is accomplished using advanced analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). semanticscholar.orgnih.govlongdom.org This technology allows for the separation and structural elucidation of various metabolic products formed in in vitro systems.
The formation pathway for this compound (also known as M2 or N-bisdesmethyl sibutramine) occurs via the sequential demethylation of its parent compound. semanticscholar.org Further metabolism of this compound can lead to hydroxylated derivatives. researchgate.netnih.gov The structures of these subsequent metabolites are confirmed by comparing their mass spectral data with reference standards or by detailed interpretation of their fragmentation patterns. researchgate.netnih.gov
Below is a table summarizing the key enzymatic transformations and the resulting metabolites identified in in vitro studies of structurally related compounds.
| Precursor Compound | Key Enzyme(s) | Metabolic Reaction | Resulting Metabolite |
| Sibutramine | CYP2B6 | N-demethylation | N-monodesmethylsibutramine (M1) |
| N-monodesmethylsibutramine (M1) | CYP2B6 | N-demethylation | This compound (M2) |
| M1 and M2 | CYP Enzymes | Hydroxylation | Monohydroxy derivatives of M1 and M2 |
| M1 and M2 | CYP Enzymes | Dihydroxylation | Dihydroxy derivatives of M1 and M2 |
This table is based on the metabolic pathway of the parent compound, Sibutramine, which leads to the formation and subsequent metabolism of the subject compound. nih.govresearchgate.net
Investigation of Conjugation Reactions with Endogenous Biomolecules
Following the initial (Phase I) oxidative reactions, metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is added to the structure, increasing water solubility and facilitating excretion. uomus.edu.iq The primary amine group and any hydroxyl groups introduced during Phase I metabolism on the this compound molecule are potential sites for conjugation.
Common conjugation reactions include glucuronidation and sulfation. uomus.edu.iq Studies on the parent compound sibutramine confirm that its hydroxylated metabolites are further processed through conjugation to form pharmacologically inactive products that are then excreted. nih.gov It is therefore highly probable that this compound and its hydroxylated derivatives would also undergo conjugation with glucuronic acid or sulfate (B86663) in in vitro systems supplemented with the necessary cofactors. uomus.edu.iqnih.gov
Synthesis and Application of Derivatives and Analogues for Academic Research
Design Principles for Structural Analogues
The design of structural analogues of 2-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-amine is guided by established principles of medicinal chemistry, aiming to modulate physicochemical and pharmacological properties. Structure-activity relationship (SAR) studies are crucial in understanding how specific structural changes influence a molecule's behavior. nih.govnih.govresearchgate.net
Key design principles include:
Modulating Receptor Affinity and Selectivity: Substitutions on the phenyl ring can significantly alter how the molecule interacts with biological targets. nih.govnih.gov For instance, adding methoxy (B1213986) or methyl groups can enhance affinity for specific receptors, such as serotonin (B10506) receptors. researchgate.net The goal is often to create ligands that bind selectively to one receptor subtype over others to minimize off-target effects.
Improving Metabolic Stability: Introducing atoms like fluorine can increase the metabolic stability of the compound. acs.org Fluorine's strong carbon-fluorine bond is resistant to metabolic breakdown by enzymes, potentially leading to a longer biological half-life.
Altering Lipophilicity: The lipophilicity (fat-solubility) of a molecule affects its absorption, distribution, and ability to cross cellular membranes like the blood-brain barrier. Adding lipophilic groups, such as chlorine atoms, or replacing the phenyl ring with bioisosteres (structurally different groups with similar biological activities) can modify this property. acs.orgrsc.orgnih.gov
Varying Steric Bulk and Conformation: The size and shape of the molecule are critical for its interaction with a receptor's binding pocket. Modifying the dimethylamino group, for example by replacing it with a cyclic amine like pyrrolidine (B122466), increases steric bulk and can enforce a specific conformation, potentially leading to more selective receptor engagement. researchgate.net
| Structural Modification | Example Analogue | Design Principle / Intended Effect |
|---|---|---|
| Phenyl Ring Substitution | 2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine | Enhance serotonin receptor affinity. |
| Phenyl Ring Substitution | 2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine | Increase metabolic stability and CNS half-life. |
| Ethoxy Chain Amine Modification | 2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine | Increase steric bulk and alter receptor binding conformation. |
Chemical Modification Strategies
The presence of both a primary and a tertiary amine allows for a range of chemical modifications. The primary amine of the ethanamine side chain is a particularly versatile handle for derivatization.
Common strategies include:
Acylation: The primary amine can readily react with acylating agents (like acid chlorides or anhydrides) to form amides. This strategy has been used to synthesize large libraries of phenethylamine (B48288) derivatives to explore their biological activities. nih.gov
Alkylation/Benzylation: Introducing alkyl or benzyl (B1604629) groups to the primary amine can convert it into a secondary or tertiary amine. N-benzyl substitution, for example, has been shown to increase affinity and potency at certain serotonin receptors for some phenethylamines. mdpi.com
Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form an imine (or Schiff base), which can then be reduced to a stable secondary amine. This is a common method for creating more complex amine structures. nih.gov
The aromatic ring and the linker chain are also prime targets for modification to create diverse analogues.
Phenyl Ring Substitution: Electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups (e.g., halogens, nitro groups, alkyl groups) onto the phenyl ring. These substituents can alter the electronic properties and steric profile of the molecule. nih.govnih.gov
Bioisosteric Replacement: In modern drug design, the phenyl ring is sometimes replaced entirely with other cyclic structures, including saturated rings or different heteroaromatic systems, in a strategy known as "scaffold hopping". nih.gov This can lead to improved properties such as increased solubility and metabolic stability, helping drug candidates "escape from flatland" by introducing three-dimensionality. rsc.orgnih.gov
Ethoxy Chain Modification: The length and composition of the linker can be altered. For instance, the dimethylamino group can be replaced with other secondary amines (e.g., diethylamine) or incorporated into a cyclic structure (e.g., pyrrolidine or piperidine) to assess the impact of steric bulk and basicity on biological activity. nih.gov
Utilization as a Precursor in Multi-Step Organic Synthesis
The this compound scaffold is a valuable starting material for constructing more elaborate molecules and novel chemical frameworks. The phenethylamine core is a privileged structure in medicinal chemistry, and this compound provides a pre-functionalized version for efficient synthesis. nih.govnbinno.comacs.org
A notable application is its role as a key intermediate or structural relative in the synthesis of pharmacologically active compounds. For example, the closely related compound, 4-[2-(dimethylamino)ethoxy]benzylamine (B129024), is a crucial precursor for the gastroprokinetic agent Itopride. google.comgoogle.com Synthetic routes often involve the etherification of a substituted phenol (B47542) followed by modification of another functional group on the ring to build the final molecule. google.comgoogleapis.com
Furthermore, the core "4-(2-(Dimethylamino)ethoxy)phenyl" moiety is found within much larger and more complex structures, demonstrating its utility as a foundational building block. An example is its incorporation into a large molecule related to the selective estrogen receptor modulator Tamoxifen, showcasing how this fragment can be integrated into entirely different classes of compounds for diverse therapeutic targets. pharmaffiliates.com Researchers have also used the 4-(2-(dimethylamino)ethoxy)phenyl group as the basis for synthesizing series of hydrazone hybrids with potential antiamoebic activity. nih.gov
Development of Labelled Analogues for Research Tracers
Isotopic labeling is a powerful technique used to track molecules through chemical reactions or biological pathways. wikipedia.orgmusechem.com By replacing an atom with its heavier, non-radioactive (stable) isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² (¹²C) with carbon-¹³ (¹³C), or nitrogen-¹⁴ (¹⁴N) with nitrogen-¹⁵ (¹⁵N), researchers can follow the fate of the molecule without altering its chemical properties. wikipedia.org
For a compound like this compound, isotopic labeling can be employed in several ways for academic research:
Mechanistic Studies: To elucidate reaction mechanisms, specific atoms in the molecule can be labeled. researchgate.net For example, labeling the carbon atoms of the ethylamine (B1201723) side chain with ¹³C would allow chemists to track how that specific fragment is transformed during a synthetic process.
Metabolic Pathway Analysis: In biological studies, isotopically labeled analogues are used as tracers to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME). musechem.com Administering a ¹³C- or ¹⁵N-labeled version of the compound and analyzing metabolites by mass spectrometry can reveal the exact metabolic fate of the molecule. This has been applied to study the metabolism of phenethylamine itself. nih.gov
Quantitative Analysis: Stable isotope-labeled compounds are frequently used as internal standards in quantitative mass spectrometry assays. Because they are chemically identical to the non-labeled analyte but have a different mass, they allow for highly accurate and precise quantification in complex biological samples.
The synthesis of these labeled analogues involves using isotopically enriched starting materials at an appropriate stage in the synthetic sequence.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-amine, and how can intermediates be purified?
- Methodology : Multi-step synthesis typically involves alkylation of 4-hydroxyphenyl derivatives with 2-(dimethylamino)ethyl chloride, followed by reduction of nitriles or reductive amination. For example, coupling 4-hydroxyphenylacetonitrile with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields intermediates, which are reduced using LiAlH₄ or catalytic hydrogenation . Purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization from ethanol .
Q. How can NMR and mass spectrometry characterize structural purity of this compound?
- Methodology :
- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm, doublets for para-substituted phenyl), ethoxy CH₂ (δ 3.4–3.8 ppm), dimethylamino N(CH₃)₂ (δ 2.2–2.5 ppm), and ethylamine NH₂ (δ 1.5–2.0 ppm, broad if protonated).
- MS : ESI-MS typically shows [M+H]⁺ peaks; fragmentation patterns confirm ethoxy and dimethylamino groups (e.g., loss of CH₂CH₂O or N(CH₃)₂). High-resolution MS (HRMS) validates molecular formula .
Q. What safety protocols are critical for handling this amine derivative?
- Guidelines : Use PPE (gloves, goggles, lab coat), avoid skin contact, and work in a fume hood. Waste must be neutralized (e.g., with dilute HCl) before disposal as hazardous organic amine waste . For spills, adsorb with inert material (e.g., vermiculite) and dispose via certified waste management .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence receptor binding affinity in biological assays?
- Experimental Design :
- Compare analogs with electron-donating (e.g., -OCH₃) vs. electron-withdrawing groups (e.g., -Cl) via radioligand binding assays (e.g., for serotonin or adrenergic receptors).
- Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor active sites. Validate with site-directed mutagenesis to identify critical residues .
- Data Contradictions : If in vitro binding data conflicts with computational predictions, assess protonation states (amine pKa ~9–10) under assay conditions (pH 7.4 vs. 8.5) .
Q. What strategies resolve discrepancies in oxidation/reduction byproduct profiles during synthesis?
- Troubleshooting :
- Oxidation : Unintended ketone formation (e.g., from ethylamine oxidation) can occur with strong oxidants (KMnO₄). Mitigate by using milder agents (e.g., TEMPO/NaOCl) or inert atmospheres .
- Reduction : Over-reduction to alcohols (vs. amines) is common with LiAlH₄. Switch to catalytic hydrogenation (Pd/C, H₂) for selective amine formation .
Q. How can in vivo pharmacokinetics be modeled for this compound?
- Methodology :
- Administer via IV/PO in rodents; collect plasma at timed intervals. Quantify using LC-MS/MS with deuterated internal standards.
- Calculate bioavailability (F%), half-life (t½), and brain penetration (logBB) via logP measurements (octanol-water partition) .
- Advanced Note : For CNS-targeted studies, assess blood-brain barrier permeability via in situ perfusion models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
